molecular formula C16H16O3 B11401883 3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one

3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11401883
M. Wt: 256.30 g/mol
InChI Key: FFEKTHMCLWUJAF-UHFFFAOYSA-N
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Description

3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of furochromenes, which are characterized by a fused furan and chromene ring system. The presence of tert-butyl and methyl groups adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.

    Reduction: H2 with Pd/C catalyst, sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2) in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. Pathways involved may include oxidative stress response, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-butyl-3-methylfuro[3,2-g]chromen-7-one
  • 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid

Uniqueness

3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

3-tert-butyl-5-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C16H16O3/c1-9-5-15(17)19-14-7-13-11(6-10(9)14)12(8-18-13)16(2,3)4/h5-8H,1-4H3

InChI Key

FFEKTHMCLWUJAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C

Origin of Product

United States

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